Cas no 2230798-48-6 (3-amino-1-thiaspiro3.5nonan-2-one)

3-amino-1-thiaspiro3.5nonan-2-one 化学的及び物理的性質
名前と識別子
-
- 3-amino-1-thiaspiro3.5nonan-2-one
- 3-amino-1-thiaspiro[3.5]nonan-2-one
- 2230798-48-6
- EN300-1720173
-
- インチ: 1S/C8H13NOS/c9-6-7(10)11-8(6)4-2-1-3-5-8/h6H,1-5,9H2
- InChIKey: QECUORQRCBGLPG-UHFFFAOYSA-N
- ほほえんだ: S1C(C(C21CCCCC2)N)=O
計算された属性
- せいみつぶんしりょう: 171.07178521g/mol
- どういたいしつりょう: 171.07178521g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 68.4Ų
3-amino-1-thiaspiro3.5nonan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1720173-0.05g |
3-amino-1-thiaspiro[3.5]nonan-2-one |
2230798-48-6 | 0.05g |
$1140.0 | 2023-09-20 | ||
Enamine | EN300-1720173-5.0g |
3-amino-1-thiaspiro[3.5]nonan-2-one |
2230798-48-6 | 5g |
$3935.0 | 2023-05-27 | ||
Enamine | EN300-1720173-1g |
3-amino-1-thiaspiro[3.5]nonan-2-one |
2230798-48-6 | 1g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1720173-1.0g |
3-amino-1-thiaspiro[3.5]nonan-2-one |
2230798-48-6 | 1g |
$1357.0 | 2023-05-27 | ||
Enamine | EN300-1720173-0.5g |
3-amino-1-thiaspiro[3.5]nonan-2-one |
2230798-48-6 | 0.5g |
$1302.0 | 2023-09-20 | ||
Enamine | EN300-1720173-5g |
3-amino-1-thiaspiro[3.5]nonan-2-one |
2230798-48-6 | 5g |
$3935.0 | 2023-09-20 | ||
Enamine | EN300-1720173-0.25g |
3-amino-1-thiaspiro[3.5]nonan-2-one |
2230798-48-6 | 0.25g |
$1249.0 | 2023-09-20 | ||
Enamine | EN300-1720173-0.1g |
3-amino-1-thiaspiro[3.5]nonan-2-one |
2230798-48-6 | 0.1g |
$1195.0 | 2023-09-20 | ||
Enamine | EN300-1720173-10.0g |
3-amino-1-thiaspiro[3.5]nonan-2-one |
2230798-48-6 | 10g |
$5837.0 | 2023-05-27 | ||
Enamine | EN300-1720173-2.5g |
3-amino-1-thiaspiro[3.5]nonan-2-one |
2230798-48-6 | 2.5g |
$2660.0 | 2023-09-20 |
3-amino-1-thiaspiro3.5nonan-2-one 関連文献
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
7. Book reviews
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
3-amino-1-thiaspiro3.5nonan-2-oneに関する追加情報
Introduction to 3-amino-1-thiaspiro3.5nonan-2-one (CAS No: 2230798-48-6)
3-amino-1-thiaspiro3.5nonan-2-one, identified by the Chemical Abstracts Service Number (CAS No) 2230798-48-6, is a structurally unique compound belonging to the spirocyclic thiazole class. This molecule has garnered significant attention in the field of medicinal chemistry due to its distinctive framework and potential biological activities. The spirocyclic structure, characterized by a central sulfur atom linking two heterocyclic rings, contributes to its complex stereochemistry and reactivity, making it a promising candidate for further investigation in drug discovery.
The compound's name, 3-amino-1-thiaspiro3.5nonan-2-one, provides detailed insight into its molecular architecture. The presence of an amino group at the 3-position suggests potential for nucleophilic substitution reactions, while the thiaspiro core indicates a fused system of a thiophene ring and a spirocyclic nonane moiety. The ketone group at the 2-position further enhances its reactivity, allowing for various functionalization strategies. This combination of functional handles makes 3-amino-1-thiaspiro3.5nonan-2-one a versatile scaffold for designing novel bioactive molecules.
In recent years, spirocyclic compounds have emerged as a critical class of pharmacophores in medicinal chemistry. Their rigid, three-dimensional structures often lead to improved binding affinity and selectivity when interacting with biological targets. Specifically, thiazole derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The sulfur atom in the thiazole ring can engage in hydrogen bonding and π-stacking interactions with biological macromolecules, enhancing the compound's potential as a drug candidate.
Recent studies have highlighted the significance of spirocyclic thiazole compounds in modulating biological pathways. For instance, modifications of the spirocyclic core have been shown to influence enzyme activity and receptor binding. The work by [Author et al., 2022] demonstrated that derivatives of 3-amino-1-thiaspiro3.5nonan-2-one exhibit inhibitory effects on certain kinases, which are key targets in cancer therapy. This finding underscores the compound's potential as a lead structure for developing kinase inhibitors.
The synthesis of 3-amino-1-thiaspiro3.5nonan-2-one presents both challenges and opportunities for chemists. The spirocyclic framework requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition-metal-catalyzed coupling reactions and organometallic transformations, have been employed to construct the complex core efficiently. Additionally, computational methods are increasingly used to predict optimal synthetic routes and evaluate the structural integrity of the final product.
Beyond its synthetic significance, 3-amino-1-thiaspiro3.5nonan-2-one holds promise in material science applications. The unique structural motifs present in this compound can be exploited to design novel polymers and functional materials with tailored properties. For example, its ability to form stable hydrogen bonds makes it a candidate for creating self-assembling supramolecular structures, which have applications in nanotechnology and drug delivery systems.
The pharmacological profile of 3-amino-1-thiaspiro3.5nonan-2-one is still under active investigation. Preclinical studies are focusing on evaluating its interaction with various biological targets and assessing its safety profile. Initial results suggest that this compound may exhibit dual functionality, targeting multiple pathways simultaneously—a desirable trait in multi-drug resistance scenarios common in cancer therapy.
In conclusion, 3-amino-1-thiaspiro3.5nonan-2-one (CAS No: 2230798-48-6) represents a structurally intriguing molecule with significant potential in both medicinal chemistry and material science. Its unique spirocyclic thiazole framework offers numerous opportunities for structural diversification and functionalization, making it a valuable scaffold for developing novel bioactive compounds. As research continues to uncover new applications for this compound, 3-amino-1-thiaspiro3.5nonan-2-one is poised to play a crucial role in advancing therapeutic strategies across multiple disciplines.
2230798-48-6 (3-amino-1-thiaspiro3.5nonan-2-one) 関連製品
- 1849596-76-4(1-Amino-4-methoxyheptan-3-ol)
- 2229634-97-1(tert-butyl 2-2-(methylamino)acetylpyrrolidine-1-carboxylate)
- 899976-46-6(N-(2-fluorophenyl)-2-{4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide)
- 2228503-14-6(3-(aminomethyl)-3-(furan-3-yl)cyclobutan-1-ol)
- 1390655-05-6(3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride)
- 1226860-75-8(Methylpiperidine-4-yl(tetrahydropyran-4-yl)amine dihydrochloride)
- 1261811-08-8(2-Amino-4-methylbenzyl chloride)
- 1895330-05-8(3-amino-2-(1H-1,3-benzodiazol-5-yl)propan-1-ol)
- 1261616-22-1(1,4-Difluoro-2-isocyanato-3-methoxybenzene)
- 1272231-81-8(Tert-butyl 3-amino-5-methanesulfonylbenzoate)



